molecular formula C9H7FN2OS B2600769 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1092307-68-0

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2600769
CAS No.: 1092307-68-0
M. Wt: 210.23
InChI Key: AVZZKDZHJRRXAD-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with a fluorophenylmethyl halide. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-Methylphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its analogs with different substituents. The fluorine atom increases the lipophilicity and membrane permeability of the compound, making it more effective in biological systems .

Biological Activity

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with a thiol group at the second position. The presence of the 4-fluorobenzyl moiety enhances its reactivity and biological profile.

Chemical Structure

C10H8FN3S\text{C}_{10}\text{H}_{8}\text{F}\text{N}_3\text{S}

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds possess minimal inhibitory concentrations (MICs) ranging from 0.48 µg/mL to 500 µg/mL against various Gram-positive bacteria, particularly Staphylococcus species. The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy.

Compound MIC (µg/mL) Target Bacteria
Compound A0.48Staphylococcus aureus
Compound B31.25Streptococcus spp.
This compoundTBDTBD

Anticancer Activity

The anticancer potential of oxadiazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation. In vitro studies on various cancer cell lines have shown that compounds with oxadiazole rings can induce cytotoxic effects.

For example, one study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against multiple cancer types (e.g., breast, lung, and colon cancers). While specific data on this compound remains limited, its structural characteristics suggest it may share similar activities.

Cell Line IC50 (µM) Compound Tested
MCF-7 (Breast Cancer)10Oxadiazole Derivative
A549 (Lung Cancer)15Oxadiazole Derivative
HCT116 (Colon Cancer)20Oxadiazole Derivative

Anti-inflammatory Activity

Oxadiazoles are also noted for their anti-inflammatory properties. Compounds in this class have been shown to reduce inflammation markers in vitro and in vivo. The exact mechanisms often involve the inhibition of pro-inflammatory cytokines.

In studies assessing the anti-inflammatory effects of oxadiazoles:

  • Significant reductions in TNF-alpha and IL-6 levels were observed.
  • The compounds were effective in animal models of inflammation.

Case Study 1: Antibacterial Screening

A recent study evaluated a series of oxadiazole derivatives for their antibacterial activity against common pathogens. The results indicated that derivatives with halogen substitutions exhibited enhanced activity compared to non-substituted analogs.

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer effects of oxadiazoles on various human cancer cell lines. The findings suggested that specific substitutions on the oxadiazole ring could significantly enhance cytotoxicity against cancer cells.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-7-3-1-6(2-4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZZKDZHJRRXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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